FX-11

Description

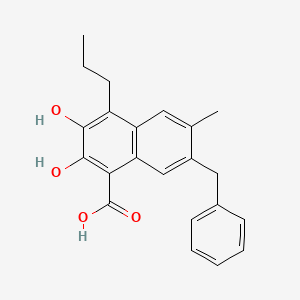

Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213971-34-7 | |

| Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a novel, proposed synthetic pathway for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a complex polysubstituted naphthalene derivative. Due to the absence of a documented synthesis for this specific molecule in the current literature, this paper presents a rational, multi-step approach based on established and robust organic chemistry transformations. The proposed synthesis employs a convergent strategy, beginning with the construction of a substituted naphthalene core, followed by sequential functionalization to introduce the required substituents with controlled regioselectivity. Key transformations include the Haworth synthesis, Friedel-Crafts reactions, Clemmensen reduction, directed ortho-lithiation, and final deprotection steps. Detailed experimental protocols for each key stage are provided, along with tabulated data for reactants and expected products. Visualizations of the synthetic workflow and key reaction mechanisms are rendered using Graphviz to facilitate a clear understanding of the proposed methodology. This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds for further investigation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule (1) suggests a strategy that disconnects the substituents from a pre-formed naphthalene core. The carboxylic acid group can be installed late-stage via directed ortho-lithiation and carboxylation of a protected dihydroxynaphthalene precursor. The benzyl group can be introduced via a Friedel-Crafts benzylation. The dihydroxy functionality can be unmasked from a more stable dimethoxy precursor. This leads back to a substituted tetralone, which can be synthesized through a Haworth reaction sequence.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process designed to control the regiochemistry of substitution on the naphthalene core. The key steps are outlined below.

Caption: Proposed synthetic workflow.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3,4-Dimethoxytoluene

-

Reaction: 3,4-Dimethoxytoluene + Butyryl chloride → 1-(2,3-Dimethoxy-5-methylphenyl)butan-1-one

-

Methodology: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of butyryl chloride (1.1 eq) in dry DCM is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 3,4-dimethoxytoluene (1.0 eq) in dry DCM. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Clemmensen Reduction

-

Reaction: 1-(2,3-Dimethoxy-5-methylphenyl)butan-1-one → 1,2-Dimethoxy-4-methyl-5-propylbenzene

-

Methodology: Zinc amalgam is prepared by adding mercury(II) chloride to granulated zinc in water, followed by decanting the water and washing the amalgam with water. The amalgam, concentrated hydrochloric acid, and a solution of the ketone from Step 1 in toluene are refluxed for 24 hours. Additional portions of concentrated HCl are added every 6 hours. After cooling, the mixture is diluted with water and extracted with toluene. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be used in the next step without further purification.

Step 3 & 4 will be a Haworth-type synthesis sequence

Due to the complexity and multi-step nature of the Haworth synthesis, a more direct approach to the naphthalene core is proposed for improved efficiency.

Alternative Route to Substituted Naphthalene Core (Intermediate B)

A more convergent approach would involve the synthesis of 2,3-dimethoxy-6-methylnaphthalene and its subsequent propylation.

Step 3a: Synthesis of 6-Methyl-2-tetralone

This can be synthesized from p-methylanisole through a series of steps including Friedel-Crafts acylation, hydrogenation, cyclization, and reduction.

Step 3b: Synthesis of 2,3-Dimethoxy-6-methylnaphthalene (Intermediate B)

This intermediate can be prepared from 6-methyl-2-naphthol through methylation of the hydroxyl groups.

Step 4: Friedel-Crafts Propylation of Intermediate B

-

Reaction: 2,3-Dimethoxy-6-methylnaphthalene + Propionyl chloride/AlCl3 followed by Clemmensen Reduction.

-

Methodology: A Friedel-Crafts acylation with propionyl chloride would likely acylate the most activated position. The directing effects of the two methoxy groups and the methyl group would need to be carefully considered. The resulting ketone would then be reduced to the propyl group via a Clemmensen or Wolff-Kishner reduction.

Step 5: Friedel-Crafts Benzylation of Intermediate B

-

Reaction: 2,3-Dimethoxy-6-methyl-4-propylnaphthalene + Benzyl chloride → 7-Benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene (Intermediate A)

-

Methodology: To a solution of Intermediate B in a suitable solvent like 1,2-dichloroethane, a Lewis acid catalyst (e.g., FeCl3 or AlCl3) is added. Benzyl chloride (1.1 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is worked up by adding water, extracting with an organic solvent, washing the organic layer, drying, and concentrating. The product is purified by chromatography. The regioselectivity will be directed by the existing substituents.

Step 6: Directed ortho-Lithiation and Carboxylation

-

Reaction: Intermediate A → 7-Benzyl-2,3-dimethoxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid methyl ester

-

Methodology: The methoxy groups can act as directing groups for ortho-lithiation. A solution of Intermediate A in dry THF is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.2 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 2 hours. Dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with diethyl ether, the organic layer is dried and concentrated. The resulting carboxylic acid is then esterified with methanol under acidic conditions for easier purification by chromatography.

Step 7: Demethylation

-

Reaction: Methyl 7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylate → 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (Target Molecule 1)

-

Methodology: The methyl ester from the previous step is dissolved in dry DCM and cooled to -78 °C. A solution of boron tribromide (BBr3, 3 eq) in DCM is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final product. The hydrolysis of the methyl ester occurs during the aqueous workup.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Intermediates

| Step | Reaction Type | Starting Material | Key Reagents | Expected Product |

| 1 | Friedel-Crafts Acylation | 3,4-Dimethoxytoluene | Butyryl chloride, AlCl3 | Intermediate E |

| 2 | Clemmensen Reduction | Intermediate E | Zn(Hg), conc. HCl | Intermediate D |

| 3 | Intramolecular Acylation | Intermediate D | Polyphosphoric acid | Intermediate C |

| 4 | Aromatization | Intermediate C | Pd/C, heat | Intermediate B |

| 5 | Friedel-Crafts Benzylation | Intermediate B | Benzyl chloride, FeCl3 | Intermediate A |

| 6 | Lithiation & Carboxylation | Intermediate A | n-BuLi, CO2 | Protected Carboxylic Acid |

| 7 | Demethylation | Protected Carboxylic Acid | BBr3 | Target Molecule (1) |

Table 2: Predicted Spectroscopic Data for the Target Molecule (1)

| Spectroscopic Method | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic CH₂, propyl CH₂ and CH₃, methyl group, hydroxyl protons, and carboxylic acid proton. |

| ¹³C NMR | Signals for naphthalene core carbons, benzyl group carbons, propyl and methyl carbons, and the carboxyl carbon. |

| IR (cm⁻¹) | Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), aromatic C=C stretches, C-H stretches. |

| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight of C₂₈H₂₈O₄. |

Mandatory Visualizations

Caption: Mechanism of a Friedel-Crafts Acylation step.

Disclaimer: This document presents a proposed synthetic route. The actual execution of these steps may require optimization of reaction conditions, and the regioselectivity of certain reactions may vary from the desired outcome. All experimental work should be conducted with appropriate safety precautions by trained personnel.

An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a synthetic naphthoic acid derivative. This class of compounds has garnered interest in medicinal chemistry due to its structural relationship to the natural product gossypol, which exhibits a range of biological activities. Notably, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid has been identified as an inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells. This whitepaper provides a comprehensive overview of the known and predicted chemical properties of this compound, along with standardized experimental protocols for its analysis and a summary of its biological context.

Chemical and Physical Properties

Currently, detailed experimentally determined physicochemical data for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is limited in publicly accessible literature. However, computational predictions from reputable sources such as PubChem provide valuable insights into its expected properties.

Predicted Physicochemical Data

The following tables summarize the computationally predicted properties for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (PubChem CID: 10498042).

| Property | Value | Source |

| Molecular Formula | C22H22O4 | PubChem[1][2] |

| Molecular Weight | 350.4 g/mol | PubChem[1][2] |

| XLogP3 | 6.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase, which is useful for ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 351.15908 | 183.8 |

| [M+Na]+ | 373.14102 | 191.8 |

| [M-H]- | 349.14452 | 188.1 |

| [M+NH4]+ | 368.18562 | 196.4 |

| [M+K]+ | 389.11496 | 186.0 |

| [M+H-H2O]+ | 333.14906 | 176.2 |

| [M+HCOO]- | 395.15000 | 200.4 |

| [M+CH3COO]- | 409.16565 | 212.3 |

| Data sourced from PubChem[3] |

Experimental Protocols for Characterization

While specific experimental data for the title compound is scarce, the following sections detail standardized, representative protocols for the characterization of aromatic carboxylic acids. These methodologies are directly applicable to 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Assessment

The solubility profile is determined by testing the compound's ability to dissolve in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are used, including water, 5% aqueous sodium bicarbonate (NaHCO3), 5% aqueous sodium hydroxide (NaOH), and 5% aqueous hydrochloric acid (HCl), as well as organic solvents like ethanol and dichloromethane.

-

Procedure: Approximately 10-20 mg of the compound is added to 1 mL of each solvent in a test tube.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. For poorly soluble compounds, gentle heating may be applied.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaHCO3 is a strong indicator of a carboxylic acid.

-

Solubility in 5% NaOH indicates an acidic compound (carboxylic acid or phenol).

-

Solubility in 5% HCl would indicate a basic functional group (not expected for this compound).

-

Solubility in organic solvents provides information about the overall lipophilicity of the molecule.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

¹H NMR Spectroscopy:

-

The sample is placed in the NMR spectrometer.

-

Expected signals would include aromatic protons, protons of the benzyl and propyl groups, the methyl group, and a characteristic broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The two hydroxyl protons would also be observed.

-

-

¹³C NMR Spectroscopy:

-

The spectrum is acquired to show all unique carbon atoms.

-

Expected signals would include those for the naphthalene core, the benzyl and propyl groups, the methyl group, and a downfield signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).

-

-

Data Analysis: Chemical shifts, integration values, and coupling patterns are analyzed to confirm the molecular structure.

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.

-

Analysis: The sample is placed in an IR spectrometer and the spectrum is recorded.

-

Interpretation: Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

O-H stretches from the phenolic hydroxyl groups, around 3200-3600 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic parts of the molecule.

-

C=C stretches from the aromatic rings.

-

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.

Methodology (Reverse-Phase):

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration.

-

HPLC System: A reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient or isocratic mobile phase is employed, typically consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Analysis: The sample is injected into the HPLC system. Detection is typically performed using a UV detector, set to a wavelength where the compound has strong absorbance (e.g., around 254 nm for the naphthalene core).

-

Data Analysis: The retention time is used for identification, and the peak area is used for quantification and purity assessment.

Biological Context: Lactate Dehydrogenase A (LDHA) Inhibition

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid has been identified as an inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, the metabolic pathway that many cancer cells rely on for energy production, a phenomenon known as the "Warburg effect".

The Warburg Effect and the Role of LDHA

In normal cells, glucose is primarily metabolized through oxidative phosphorylation in the mitochondria. However, many cancer cells exhibit increased glycolysis even in the presence of oxygen, converting pyruvate to lactate. LDHA catalyzes the conversion of pyruvate to lactate, which also regenerates NAD+ from NADH. This regeneration of NAD+ is essential for maintaining a high rate of glycolysis. By producing lactate, cancer cells can generate ATP quickly and provide building blocks for rapid cell proliferation. The resulting acidic microenvironment also promotes tumor invasion and metastasis.

Mechanism of Action of LDHA Inhibitors

Inhibitors of LDHA, such as 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, are designed to block the active site of the enzyme. This prevents the conversion of pyruvate to lactate. The consequences of LDHA inhibition in cancer cells include:

-

A decrease in ATP production from glycolysis.

-

An increase in intracellular pyruvate levels, which can be shunted into the mitochondria, leading to increased oxidative stress.

-

A reduction in the acidification of the tumor microenvironment.

-

Ultimately, a decrease in cancer cell proliferation and survival.

Visualizations

Logical Workflow for Compound Characterization

Caption: Workflow for the synthesis and characterization of the target compound.

Signaling Pathway: LDHA in Cancer Metabolism

Caption: Role of LDHA in the Warburg effect and the mechanism of its inhibition.

References

Technical Guide: 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (FX11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). Also known by its research designation FX11, this small molecule has emerged as a significant tool in the study of cancer metabolism and a potential therapeutic agent. This document details its chemical properties, mechanism of action, and key experimental data, and provides an overview of relevant experimental protocols.

Chemical and Physical Properties

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 213971-34-7 | [1][2] |

| Molecular Formula | C₂₂H₂₂O₄ | [3][4] |

| Molecular Weight | 350.41 g/mol | [3][4] |

| IUPAC Name | 7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | [3] |

| Synonyms | FX11, LDHA Inhibitor FX11 | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action

FX11 is a cell-permeable, reversible, and competitive inhibitor of Lactate Dehydrogenase A (LDHA) with respect to NADH.[1][2] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDHA, FX11 disrupts the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[3][5] This inhibition leads to a reduction in ATP levels, an increase in oxidative stress and the production of reactive oxygen species (ROS), and ultimately induces cell death in cancer cells.[1][3][5]

Signaling Pathway of FX11 Action

Caption: Mechanism of action of FX11 as an LDHA inhibitor.

Quantitative Data

The inhibitory activity of FX11 has been characterized in various studies. Key quantitative metrics are presented below.

| Parameter | Value | Cell Line/System | Source |

| Ki (Inhibition constant) | 8 µM | Human Liver LDHA | [1][3] |

| IC₅₀ (Half-maximal inhibitory concentration) | 23.3 µM | HeLa cells | [3] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of FX11.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the enzymatic activity of LDHA in the presence and absence of FX11.

Principle: The conversion of lactate to pyruvate by LDH is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

General Protocol:

-

Prepare a reaction mixture containing Tris buffer, NAD⁺, and lactate.

-

Add the enzyme source (e.g., purified LDHA or cell lysate).

-

To test inhibition, pre-incubate the enzyme with various concentrations of FX11.

-

Initiate the reaction by adding the substrate (lactate or pyruvate).

-

Measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity and determine the inhibitory parameters (Ki or IC₅₀) by fitting the data to appropriate enzyme inhibition models.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This experiment assesses the impact of FX11 on mitochondrial respiration.

Principle: OCR is a key indicator of mitochondrial function and can be measured in real-time using extracellular flux analyzers.

General Protocol:

-

Seed cells in a specialized microplate and allow them to adhere.

-

The following day, replace the culture medium with a low-buffered assay medium.

-

Baseline OCR is measured using an extracellular flux analyzer.

-

Inject FX11 into the wells and monitor the subsequent changes in OCR.

-

Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to further dissect the effects on different aspects of mitochondrial respiration.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS in cells following treatment with FX11.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

General Protocol:

-

Culture cells in a suitable format (e.g., 96-well plate).

-

Treat the cells with FX11 for the desired time.

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay evaluates the effect of FX11 on the integrity of the mitochondrial membrane potential.

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

General Protocol:

-

Treat cells with FX11.

-

Incubate the cells with the JC-1 dye.

-

Wash the cells to remove the unbound dye.

-

Measure the red and green fluorescence intensities using a flow cytometer or a fluorescence plate reader.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Experimental Workflow

Caption: General experimental workflow for characterizing FX11.

Conclusion

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (FX11) is a valuable research tool for investigating the role of LDHA in cancer metabolism. Its well-defined mechanism of action and demonstrated anti-tumor effects in preclinical models make it a compound of significant interest for the development of novel cancer therapies targeting cellular metabolism. This guide provides a foundational understanding of FX11 for researchers and drug development professionals. For detailed experimental procedures, it is recommended to consult the primary literature cited herein.

References

The Multifaceted Biological Activities of Substituted Naphthalene Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted naphthalene carboxylic acids represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The naphthalene scaffold, a bicyclic aromatic system, provides a rigid and lipophilic framework that can be readily functionalized with various substituents, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted naphthalene carboxylic acids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of research has highlighted the potential of substituted naphthalene carboxylic acids as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, operating through various mechanisms of action.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various substituted naphthalene carboxylic acids has been quantified using in vitro assays, primarily the MTT and SRB assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Colon Cancer | 0.5 | [1] |

| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Liver Cancer | 0.7 | [1] |

| Naphthalene-chalcone derivative (Compound 2j) | A549 (Lung) | 7.835 ± 0.598 | [2] |

| Naphthalene-chalcone derivative (Compound 2e) | A549 (Lung) | 20.6 ± 0.52 | [2] |

| Naphthalene-chalcone derivative (Compound 2i) | A549 (Lung) | 21.4 ± 2.6 | [2] |

| Pyrazole-linked benzothiazole–naphthol derivative (Compound 4j) | HeLa (Cervical) | 4.63 | [3] |

| Pyrazole-linked benzothiazole–naphthol derivative (Compound 4k) | HeLa (Cervical) | 5.54 | [3] |

| Pyrazole-linked benzothiazole–naphthol derivative (Compound 4l) | HeLa (Cervical) | 4.92 | [3] |

| Aminobenzylnaphthol (MMZ-140C) - 24h | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [3] |

| Aminobenzylnaphthol (MMZ-45B) - 24h | HT-29 (Colorectal) | 31.78 ± 3.93 | [3] |

| Aminobenzylnaphthol (MMZ-45AA) - 72h | BxPC-3 (Pancreatic) | 13.26 | [3] |

| Aminobenzylnaphthol (MMZ-140C) - 72h | HT-29 (Colorectal) | 11.55 | [3] |

Signaling Pathways in Anticancer Activity

Keap1-Nrf2 Pathway Activation

A key mechanism through which some substituted naphthalene carboxylic acids exert their anticancer and cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Certain naphthalene-based compounds act as inhibitors of the Keap1-Nrf2 protein-protein interaction. This disruption prevents the degradation of Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and subsequent synthesis of antioxidant and detoxification enzymes.[4][5][6]

Experimental Protocols for Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

-

Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates four to five times with deionized water to remove the TCA.

-

Staining: Add 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510-570 nm using a microplate reader.

Anti-inflammatory Activity

Substituted naphthalene carboxylic acids have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds are often evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter measured.

| Compound/Derivative | Assay | Activity | Reference |

| 6-methoxy naphthalene derivative (Compound 12) | Carrageenan-induced rat paw edema | 89.77% inhibition | [1] |

| Naproxen (Standard) | Carrageenan-induced rat paw edema | 85.02% inhibition | [1] |

| 1,2,4-triazole Schiff base with para-methoxy moiety (Compound 7) | In vitro COX-2 inhibition | IC50 = 0.04 µM | [1] |

| Celecoxib (Standard) | In vitro COX-2 inhibition | IC50 = 0.05 µM | [1] |

Signaling Pathways in Anti-inflammatory Activity

COX-2 Inhibition Pathway

Inflammation is a complex biological response, and the production of prostaglandins plays a central role. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Substituted naphthalene carboxylic acids have been shown to be selective inhibitors of COX-2. By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[7][8]

Experimental Protocol for Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

-

Animals: Use male or female Wistar or Sprague-Dawley rats.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin or naproxen), and test groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity

Several substituted naphthalene carboxylic acids have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-chalcone derivative (Compound 2j) | Candida albicans | 15.625 | [2] |

| Naphthalene-chalcone derivative (Compound 2j) | Candida krusei | 15.625 | [2] |

| Naphthalene-chalcone derivative (Compound 2j) | Staphylococcus aureus | 31.250 | [2] |

| Naphthalene-chalcone derivative (Compound 2j) | Staphylococcus epidermidis | 31.250 | [2] |

| Phenolic azo dye (Compound B4) | Escherichia coli | 62.5 | [9] |

| Phenolic azo dye (Compound B4) | Staphylococcus aureus | 62.5 | [9] |

| Naphtholic azo dye (Compound A1) | Salmonella typhi | 62.5 | [9] |

| Naphtholic azo dye (Compound A1) | Streptococcus pyogenes | 62.5 | [9] |

Experimental Workflow for Antimicrobial Activity Assessment

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antimicrobial activity of a compound.

Substituted naphthalene carboxylic acids are a promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been demonstrated through various in vitro and in vivo studies. The ability to readily modify the naphthalene scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for further drug discovery and development. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of this versatile chemical class.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological activity or therapeutic targets of the specific compound, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The information presented herein is a speculative analysis based on the known therapeutic targets of structurally related naphthalene carboxylic acid derivatives. This guide is intended for research and drug development professionals to inform potential avenues of investigation for this novel compound. All potential targets and pathways described require experimental validation.

Introduction

Naphthalene and its derivatives are a class of bicyclic aromatic hydrocarbons that form the backbone of numerous biologically active compounds. The functionalization of the naphthalene scaffold, particularly with carboxylic acid and hydroxyl groups, has given rise to molecules with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, possesses several key structural features—a dihydroxy-substituted naphthalene ring, a carboxylic acid moiety, and lipophilic benzyl and propyl groups—that suggest a potential for interaction with various biological targets. This document will explore hypothetical therapeutic targets based on the activities of analogous structures.

Hypothetical Therapeutic Target: Lactate Dehydrogenase (LDH)

Rationale

Several dihydroxy-naphthalene carboxylic acid derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis.[1] LDH catalyzes the interconversion of pyruvate and lactate. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a compelling target for anticancer therapy. The structural similarity of the core dihydroxy-naphthalene-carboxylic acid moiety in the target compound to known LDH inhibitors makes this a primary hypothetical target.

Quantitative Data for a Structurally Related LDH Inhibitor

The following data is for 3,5-dihydroxy-2-napthoic acid (DHNA), an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).[1]

| Compound | Target | IC50 (in vitro) | Selectivity |

| 3,5-dihydroxy-2-napthoic acid | BmLDH | 85.65 µM | ~5,000-fold over human LDH |

Experimental Protocol: LDH Enzyme Inhibition Assay

-

Expression and Purification of Recombinant LDH:

-

The gene encoding human LDH is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Protein expression is induced with IPTG, and cells are harvested and lysed.

-

Recombinant LDH is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4), NAD+, and lactate.

-

The test compound, dissolved in DMSO, is added to the wells at varying concentrations. A DMSO-only control is included.

-

The reaction is initiated by the addition of purified recombinant LDH.

-

The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The percentage of inhibition for each concentration of the test compound is determined relative to the DMSO control.

-

The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

-

Visualization: Hypothetical LDH Inhibition Pathway

Caption: Hypothetical inhibition of Lactate Dehydrogenase (LDH).

Hypothetical Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)

Rationale

The STAT3 signaling pathway is a critical mediator of tumorigenesis, and its constitutive activation is observed in a wide variety of human cancers. Naphthalene derivatives have been explored as inhibitors of STAT3 phosphorylation and dimerization, which are essential steps for its activation. The lipophilic benzyl and propyl groups of the target compound could facilitate its entry into cells and interaction with the STAT3 protein.

Quantitative Data Template

No specific quantitative data for a naphthalene-based STAT3 inhibitor was found in the initial search. A typical data summary would look as follows:

| Compound | Assay Type | Cell Line | IC50 |

| Hypothetical Data | p-STAT3 (Y705) Inhibition | MDA-MB-231 | e.g., 5.2 µM |

| Hypothetical Data | STAT3-Luciferase Reporter | HeLa | e.g., 3.8 µM |

Experimental Protocol: Western Blot for Phospho-STAT3

-

Cell Culture and Treatment:

-

A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) is cultured to ~80% confluency.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Visualizations

Caption: Workflow to evaluate STAT3 inhibition.

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Conclusion

The compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid represents an unexplored chemical entity with potential therapeutic value. Based on the established pharmacology of its structural relatives, promising initial lines of inquiry would be the investigation of its inhibitory effects on Lactate Dehydrogenase and the STAT3 signaling pathway . The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound. Rigorous in vitro and cell-based screening, followed by mechanistic studies, will be essential to uncover its true therapeutic targets and potential for future drug development.

References

Spectroscopic Data for Novel Naphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of recently synthesized, novel naphthalene derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for the synthesis and characterization of these compounds, and visualizes experimental workflows using Graphviz diagrams.

Introduction to Naphthalene Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design and synthesis of novel compounds with a wide array of applications. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] Furthermore, the unique photophysical properties of functionalized naphthalenes make them promising candidates for use in organic electronics and as fluorescent probes. This guide focuses on the detailed spectroscopic characterization of several classes of recently developed naphthalene derivatives, providing the foundational data necessary for further research and development.

Spectroscopic Data of Novel Naphthalene Derivatives

The following sections present a summary of the spectroscopic data for various classes of novel naphthalene derivatives. The data is organized into tables for clarity and ease of comparison.

Dihydronaphthalene Derivatives

A series of dihydronaphthalene derivatives have been synthesized and evaluated for their cytotoxic activities.[1] The synthesis involves a multi-step reaction sequence starting from 6-methoxy-1-tetralone.

Table 1: Spectroscopic Data for Selected Dihydronaphthalene Derivatives [1]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (ν, cm-1) |

| 3d | 8.31 (s, 1H, NH), 7.50-7.20 (m, 9H, Ar-H), 3.75 (s, 3H, OCH3), 2.80 (t, 2H, CH2), 2.50 (t, 2H, CH2) | 167.2, 158.5, 145.3, 138.1, 132.4, 129.8, 128.7, 127.5, 126.3, 113.8, 55.4, 29.7, 21.2 | 353 [M]+ | 3450 (NH), 1680 (C=O) |

| 5a | 8.15 (s, 1H, NH), 7.60-7.10 (m, 9H, Ar-H), 4.80 (s, 1H, CH), 3.80 (s, 3H, OCH3), 2.90 (t, 2H, CH2), 2.60 (t, 2H, CH2) | 165.8, 159.1, 150.2, 142.7, 135.6, 130.1, 129.3, 128.5, 127.9, 114.2, 112.5, 55.6, 45.3, 29.5, 20.8 | 482 [M]+ | 3400 (NH), 2190 (CN), 1660 (C=O) |

| 5d | 8.20 (s, 1H, NH), 7.70-7.20 (m, 8H, Ar-H), 4.85 (s, 1H, CH), 3.82 (s, 3H, OCH3), 2.95 (t, 2H, CH2), 2.65 (t, 2H, CH2) | 165.7, 159.2, 150.4, 142.5, 135.8, 132.1, 130.5, 129.7, 128.9, 114.3, 112.7, 55.7, 45.5, 29.6, 20.9 | 516 [M]+ | 3410 (NH), 2195 (CN), 1665 (C=O) |

| 5e | 8.18 (s, 1H, NH), 7.65-7.15 (m, 8H, Ar-H), 4.82 (s, 1H, CH), 3.88 (s, 6H, 2xOCH3), 2.92 (t, 2H, CH2), 2.62 (t, 2H, CH2) | 165.9, 159.0, 150.3, 148.9, 142.6, 135.7, 130.3, 129.5, 128.7, 114.1, 112.6, 55.8, 55.6, 45.4, 29.4, 20.7 | 512 [M]+ | 3405 (NH), 2192 (CN), 1662 (C=O) |

| 10 | 8.50 (s, 1H, NH), 7.50-7.00 (m, 5H, Ar-H), 3.78 (s, 3H, OCH3), 2.85 (t, 2H, CH2), 2.55 (t, 2H, CH2) | 168.1, 158.8, 148.3, 136.2, 131.5, 129.9, 128.1, 114.0, 113.2, 55.5, 29.8, 21.0 | 449 [M]+ | 3420 (NH), 2200 (CN), 1670 (C=O) |

Naphthalene-Based Chalcone and Pyrazoline Compounds

New naphthalene-based chalcone and pyrazoline compounds have been synthesized and characterized.[2] These compounds are of interest for their potential biological activities.

Table 2: Spectroscopic Data for Naphthalene-Based Chalcone and Pyrazoline [2]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (ν, cm-1) |

| Chalcone 1 | 8.20-7.50 (m, 7H, Naphthyl-H), 7.80 (d, 1H, =CH), 7.40 (d, 1H, =CH), 7.20-6.90 (m, 5H, Phenyl-H) | 190.1 (C=O), 145.2 (C=), 135.8-125.4 (Aromatic C), 121.5 (=CH) | 1650 (C=O), 1600 (C=C) |

| Pyrazoline 1A | 7.90-7.20 (m, 7H, Naphthyl-H), 7.10-6.80 (m, 5H, Phenyl-H), 5.50 (dd, 1H, CH), 3.80 (dd, 1H, CH2), 3.20 (dd, 1H, CH2) | 158.3 (C=N), 148.7-124.9 (Aromatic C), 60.2 (CH), 45.1 (CH2) | 1590 (C=N) |

Silyl-Substituted Naphthalene Derivatives

A series of 1- and 1,4-silyl-substituted naphthalene derivatives have been synthesized and their spectroscopic properties investigated.[3]

Table 3: 1H NMR Data for Silyl-Substituted Naphthalene Derivatives [3]

| Compound | 1H NMR (CDCl3, δ, ppm) |

| 1-(Trimethylsilyl)naphthalene (2) | 8.08–8.11 (m, 1 H), 7.83–7.88 (m, 2 H), 7.69 (dd, J = 1.28, 6.78 Hz, 1 H), 7.42–7.53 (m, 3 H), 0.47 (s, 9 H) |

| 1-(n-Butyldimethylsilyl)naphthalene (4) | 8.07–8.10 (m, 1 H), 7.83–7.87 (m, 2 H), 7.67 (dd, J = 1.28, 6.78 Hz, 1 H), 7.41–7.52 (m, 3 H), 1.29–1.35 (m, 4 H), 0.95–1.00 (m, 2 H), 8.82–0.87 (m, 3 H), 0.45 (s, 6 H) |

| 1-(Dimethyl-n-octylsilyl)naphthalene (6) | 8.07–8.10 (m, 1 H), 7.83–7.87 (m, 2 H), 7.67 (dd, J = 1.28, 6.78 Hz, 1 H), 7.41–7.53 (m, 3 H), 1.21–1.30 (m, 12 H), 0.94–1.06 (m, 2 H), 0.85 (t, J = 6.78 Hz, 3 H), 0.44 (s, 6 H) |

| 1-Cyano-4-(trimethylsilyl)naphthalene (11) | 8.27–8.36 (m, 2 H), 7.92 (dd, J = 1.10, 7.14 Hz, 1 H), 7.82 (dd, J = 1.28, 6.78 Hz, 1 H), 7.65 (dd, J = 6.78, 8.42 Hz, 1 H), 7.55 (dd, J = 7.23, 8.51 Hz, 1 H), 0.48 (s, 9 H) |

Naphthalene-Chalcone Hybrids

Novel naphthalene-chalcone hybrids have been designed, synthesized, and evaluated for their biological activities.[4]

Table 4: Spectroscopic Data for Naphthalene-Chalcone Hybrid 2j [4]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

| 2j | 8.15-7.45 (m, 7H, Naphthyl-H), 7.90 (d, 1H, =CH), 7.60 (d, 1H, =CH), 7.30-6.90 (m, 4H, Phenyl-H), 3.80 (t, 2H, CH2), 3.65 (t, 2H, CH2), 3.50 (t, 4H, Piperazine-H), 2.70 (t, 4H, Piperazine-H), 2.60 (s, 3H, OCH3) | 188.5 (C=O), 162.1, 155.3, 144.7, 135.2, 133.8, 131.5, 129.8, 128.7, 127.9, 126.5, 125.1, 114.6, 113.9, 66.8, 58.9, 53.2, 48.5 | [M+H]+ found 443.2435 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of the novel naphthalene derivatives discussed in this guide.

General Synthesis and Characterization

Synthesis of Dihydronaphthalene Derivatives: A mixture of compound 4a (0.001 mol) and DMF-DMA (2 mL) was refluxed for approximately 1 hour. After cooling, the solid product was filtered, washed with petroleum ether, dried, and recrystallized from dilute ethanol to yield compound 6.[1]

Synthesis of Silyl-Substituted Naphthalenes: To a solution of 1-bromonaphthalene in dry Et2O under a nitrogen atmosphere at -78 °C, n-BuLi in hexane was added dropwise. The mixture was stirred at this temperature for 1 hour, followed by the addition of chlorotrimethylsilane. The solution was then warmed to room temperature and stirred overnight before the addition of saturated aqueous NaHCO3. The Et2O layer was extracted, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel followed by HPLC to yield 1-(trimethylsilyl)naphthalene.[3]

General Procedure for Synthesis of Selenylated Naphthalenes: A 10 mL reaction vessel was charged with the starting naphthalene derivative (0.1 mmol, 1 equiv), the corresponding boronic acid (0.25 mmol, 2.5 equiv), Selenium (0.25 mmol, 2.5 equiv), and KBr (2.4 mg, 0.02 mmol, 20 mol%). The reaction was carried out in a suitable solvent under an air atmosphere.[5][6]

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker ADVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in ppm relative to the residual solvent peak (CDCl3: δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).[5][6]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a Bruker Compact TOF mass spectrometer in electrospray ionization (ESI+) mode.[5]

-

Infrared Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer in various solvents.[7]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the synthesis and characterization of novel naphthalene derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of novel naphthalene derivatives.

Caption: Workflow for structural elucidation of naphthalene derivatives using NMR spectroscopy.

Conclusion

This technical guide has provided a consolidated resource on the spectroscopic data of several classes of novel naphthalene derivatives. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to facilitate the work of researchers in the fields of medicinal chemistry, drug discovery, and materials science. The comprehensive characterization of these compounds is a critical step in understanding their structure-activity relationships and unlocking their full potential in various applications.

References

- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Molecular Docking of New Naphthalene-Based Chalcone and Pyrazoline Compounds | Scientific.Net [scientific.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

"in silico modeling of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid"

An In-Depth Technical Guide to the In Silico Modeling of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (-TargetMol-) is a naphthalene derivative with the chemical formula C22H22O4[1]. As a novel chemical entity, its biological activity and therapeutic potential are yet to be fully characterized. In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential interactions with biological targets. This guide outlines a comprehensive in silico workflow for the initial characterization and evaluation of this compound as a potential drug candidate.

Computer-aided drug design (CADD) plays a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and guiding the optimization of lead compounds[2]. The methodologies described herein are standard in the field and provide a robust framework for the computational assessment of novel small molecules.

Predicted Physicochemical and Pharmacokinetic Properties

The initial step in the in silico evaluation of a drug candidate involves the prediction of its fundamental physicochemical properties and its ADMET profile. These parameters are critical for assessing "drug-likeness" and predicting a compound's behavior in a biological system. The following tables summarize the hypothetical predicted properties for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, based on typical values for similar chemical structures.

Data Presentation

Table 1: Predicted Physicochemical Properties

| Property | Value | Description |

| Molecular Formula | C22H22O4 | The elemental composition of the molecule. |

| Molecular Weight | 366.41 g/mol | The mass of one mole of the compound. |

| logP (Octanol/Water) | 5.2 | Predicts the lipophilicity of the molecule. |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | Estimates the surface area of polar atoms. |

| Hydrogen Bond Donors | 3 | The number of atoms that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. |

| Rotatable Bonds | 5 | The number of bonds that can freely rotate. |

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value | Implication |

| Human Intestinal Absorption (HIA) | High | Good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | High potential for passive diffusion across cell membranes. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations. |

| Rat Acute Oral Toxicity (LD50) | 2.5 mol/kg | Moderate acute toxicity. |

Hypothetical Target Interaction: Histone Deacetylase (HDAC)

The carboxylic acid functional group is a key feature in many enzyme inhibitors, including those that target histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy[2][3][4]. Given the structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, we hypothesize that it may act as an HDAC inhibitor. Molecular docking was performed against a representative HDAC isoform (HDAC2) to explore this hypothesis.

Table 3: Hypothetical Molecular Docking Results against HDAC2

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy. |

| Docking Score | -9.2 | A score indicating a favorable binding pose. |

| Key Interacting Residues | HIS142, HIS143, TYR206 | Residues in the active site forming hydrogen bonds or pi-stacking interactions. |

| Inhibition Constant (Ki) | 0.5 µM | Predicted concentration for 50% inhibition. |

Experimental Protocols

The following sections detail the methodologies for the key in silico experiments performed in this hypothetical study.

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid was sketched using molecular editing software.

-

The structure was converted to 3D and energy minimized using the MMFF94 force field.

-

Partial charges were calculated and assigned using the Gasteiger-Hückel method.

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., HDAC2, PDB ID: 4L2T) was downloaded from the Protein Data Bank.

-

All water molecules and non-essential ligands were removed from the protein structure.

-

Hydrogen atoms were added to the protein, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.

-

The protein structure was energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein[5].

-

The binding site on the HDAC2 protein was defined as a 15 Å cube centered on the co-crystallized ligand.

-

The prepared ligand was docked into the defined binding site using AutoDock Vina.

-

The docking algorithm generated multiple binding poses, which were scored based on their predicted binding affinity.

-

The top-scoring pose was selected and visually inspected to analyze the key interactions between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[6].

-

Dataset Preparation: A dataset of known HDAC inhibitors with diverse structures and measured activities (IC50 values) would be collected.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and 3D) would be calculated for each molecule in the dataset.

-

Model Building: The dataset would be split into a training set (typically 80%) and a test set (20%). A statistical method, such as partial least squares (PLS) or a machine learning algorithm, would be used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model would be validated using the test set and statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time[7][8][9].

-

System Setup: The top-scoring docked pose of the ligand-protein complex was placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Ions were added to neutralize the system and mimic physiological salt concentrations.

-

Equilibration: The system was first minimized to remove steric clashes. It was then gradually heated to 300 K and equilibrated under constant volume and then constant pressure to ensure stability.

-

Production Run: A production MD simulation was run for 100 nanoseconds, with the coordinates of the system saved at regular intervals.

-

Analysis: The trajectory from the simulation was analyzed to assess the stability of the protein-ligand complex, calculate the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), and identify stable hydrogen bonds and other interactions.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of the compound as an HDAC inhibitor, leading to the expression of tumor suppressor genes.

References

- 1. dempochem.com [dempochem.com]

- 2. mdpi.com [mdpi.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 9. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Naphthalene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel naphthalene compounds. It is designed to serve as a technical resource, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the key signaling pathways involved in the therapeutic action of these compounds.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The rigid, planar structure of the naphthalene ring allows for diverse functionalization, leading to the development of compounds with high therapeutic potential. This guide will explore recent advancements in the discovery and isolation of novel naphthalene-based compounds, with a focus on their mechanisms of action and potential applications in drug development.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of novel naphthalene compounds.

Isolation of Novel Naphthalene Compounds from Marine Fungi

This protocol describes the isolation and purification of bioactive naphthalene derivatives from a marine-derived fungus of the Aspergillus genus, a known producer of diverse secondary metabolites.

2.1.1. Fungal Fermentation and Extraction

-

Inoculation and Culture: Inoculate the marine-derived fungal strain (e.g., Aspergillus sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth) in multiple flasks. Incubate the flasks at 28°C for 14-21 days with shaking at 150 rpm to ensure proper aeration and growth.

-

Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The mycelia can also be extracted with methanol or acetone to isolate intracellular compounds.

2.1.2. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v), followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC plates coated with silica gel. Use a suitable solvent system (e.g., hexane:ethyl acetate, 7:3, v/v) to develop the plates. Visualize the separated compounds under UV light (at 254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions with similar TLC profiles.

-

Further Purification: Subject the combined fractions containing the compounds of interest to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water), to obtain pure compounds.

2.1.3. Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3][4]

-

UV-Vis Spectroscopy: To observe the electronic absorption properties of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

In Vitro Anticancer Activity Assays

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

2.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

Antimicrobial Activity Assay

2.3.1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the compounds against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a turbidity of 0.5 McFarland standard.

-

Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

2.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton broth or RPMI-1640 medium) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of some recently discovered novel naphthalene compounds.

Table 1: Anticancer Activity of Novel Naphthalene Derivatives (IC₅₀ in µM)

| Compound Class | Compound | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |

| Naphthalene-substituted triazole spirodienones | 6a | 0.03 | 0.07 | 0.08 | [5] |

| 6b | 0.12 | 0.25 | 0.31 | [5] | |

| 6c | 0.26 | 0.72 | 2.00 | [5] | |

| Naphthalene-chalcone hybrids | 2j | - | - | 7.84 | [6] |

| Naphthalene-1,4-dione analogues | 44 | - | - | - | [7] |